molecular formula C20H15BrN6O3S B403896 (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2-METHYL-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2-METHYL-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Cat. No.: B403896
M. Wt: 499.3g/mol
InChI Key: CKHPPQJYVSFYJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2-METHYL-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE] is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2-METHYL-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE] has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit the proliferation of cancer cells by interfering with their DNA synthesis and repair mechanisms. The presence of the bromo-phenyl and nitro-phenyl groups enhances its binding affinity to the target proteins, leading to effective inhibition .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as:

What sets (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2-METHYL-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE] apart is its unique combination of substituents, which confer enhanced biological activity and specificity towards certain molecular targets.

Properties

Molecular Formula

C20H15BrN6O3S

Molecular Weight

499.3g/mol

IUPAC Name

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[(2-methyl-5-nitrophenyl)diazenyl]-1H-pyrazol-3-one

InChI

InChI=1S/C20H15BrN6O3S/c1-11-3-8-15(27(29)30)9-16(11)23-24-18-12(2)25-26(19(18)28)20-22-17(10-31-20)13-4-6-14(21)7-5-13/h3-10,25H,1-2H3

InChI Key

CKHPPQJYVSFYJJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)Br)C

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)Br)C

Origin of Product

United States

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